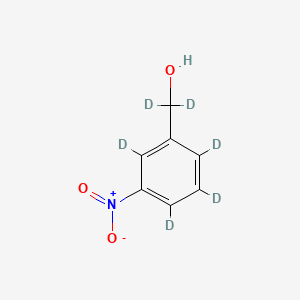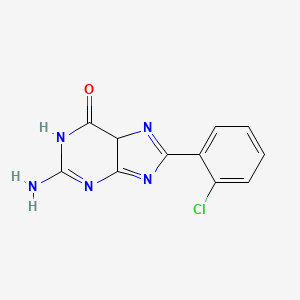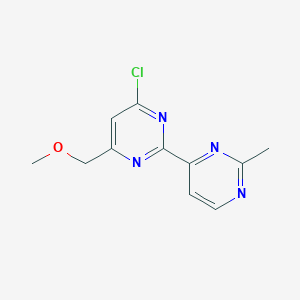
3-Nitrobenzyl-d6 alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrobenzyl-d6 alcohol is a deuterated derivative of 3-nitrobenzyl alcohol, an organic compound with the formula C7H7NO3. The deuterium labeling makes it particularly useful in various scientific applications, especially in spectroscopy and mass spectrometry, where it serves as an internal standard or a tracer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitrobenzyl-d6 alcohol typically involves the nitration of benzyl-d6 alcohol. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the benzyl-d6 alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistent quality of the final product. The reaction is monitored using techniques such as NMR spectroscopy to confirm the incorporation of deuterium.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitrobenzyl-d6 alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-nitrobenzaldehyde-d6 using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 3-Nitrobenzaldehyde-d6.
Reduction: 3-Aminobenzyl-d6 alcohol.
Substitution: Various substituted benzyl-d6 derivatives.
Aplicaciones Científicas De Investigación
3-Nitrobenzyl-d6 alcohol is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as an internal standard in NMR spectroscopy and mass spectrometry to quantify the concentration of other compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-nitrobenzyl-d6 alcohol involves its interaction with various molecular targets. In mass spectrometry, it acts as a matrix for ionization, facilitating the transfer of energy to the analyte molecules. The deuterium atoms in the compound help in distinguishing it from non-deuterated analogs, making it an effective internal standard.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrobenzyl alcohol: The non-deuterated analog of 3-nitrobenzyl-d6 alcohol.
3-Aminobenzyl alcohol: A reduced form of 3-nitrobenzyl alcohol.
Benzyl alcohol: A simpler analog without the nitro group.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic and mass spectrometric analyses. The presence of deuterium atoms allows for precise quantification and tracing in various applications, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C7H7NO3 |
|---|---|
Peso molecular |
159.17 g/mol |
Nombre IUPAC |
dideuterio-(2,3,4,6-tetradeuterio-5-nitrophenyl)methanol |
InChI |
InChI=1S/C7H7NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2/i1D,2D,3D,4D,5D2 |
Clave InChI |
CWNPOQFCIIFQDM-NVSFMWKBSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])C([2H])([2H])O)[2H] |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B12313656.png)
![Methyl 2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate](/img/structure/B12313664.png)





![(alphaZ)-alpha-(Methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-furanacetamide](/img/structure/B12313706.png)

![3-[(Carbamoyloxy)methyl]-7-[2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12313725.png)


![rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis](/img/structure/B12313747.png)
![(3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(3-iodophenyl)propanoi+](/img/structure/B12313753.png)
